molecular formula C17H14N6O2 B11018610 N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11018610
M. Wt: 334.33 g/mol
InChI Key: KTPWIUGNZUTDSR-UHFFFAOYSA-N
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Description

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Formation of Benzotriazinone Ring: The benzotriazinone ring can be formed by cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.

    Coupling Reactions: The final step involves coupling the benzimidazole and benzotriazinone moieties through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]ACETAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The benzotriazinone moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzotriazinone Derivatives: Compounds like triazolam and alprazolam, which are used as anxiolytics.

Uniqueness

N-(2-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)-2-[4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL]ACETAMIDE is unique due to the combination of benzimidazole and benzotriazinone moieties in its structure. This dual functionality may confer enhanced biological activity and specificity compared to other compounds.

Properties

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H14N6O2/c1-10-18-14-7-6-11(8-15(14)19-10)20-16(24)9-23-17(25)12-4-2-3-5-13(12)21-22-23/h2-8H,9H2,1H3,(H,18,19)(H,20,24)

InChI Key

KTPWIUGNZUTDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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